5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile is a complex organic compound with the molecular formula C18H17N3O2 and a molecular weight of 307.35 g/mol This compound is characterized by its unique structure, which includes an oxazole ring, a naphthalene moiety, and a methoxypropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.
Attachment of the Methoxypropylamino Group: The methoxypropylamino group can be attached through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the methoxypropylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-Methoxypropyl)amino]-2-(phenylmethyl)-1,3-oxazole-4-carbonitrile
- 5-[(3-Methoxypropyl)amino]-2-(naphthalen-2-ylmethyl)-1,3-oxazole-4-carbonitrile
Uniqueness
5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
5-(3-methoxypropylamino)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H19N3O2/c1-23-11-5-10-21-19-17(13-20)22-18(24-19)12-15-8-4-7-14-6-2-3-9-16(14)15/h2-4,6-9,21H,5,10-12H2,1H3 |
InChI Key |
OZBCPHYODJTDES-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=C(N=C(O1)CC2=CC=CC3=CC=CC=C32)C#N |
Origin of Product |
United States |
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